2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-16-7-5-8-18(13-16)24-23(26(34)30-20-9-6-12-28-15-20)17(2)29-27-31-25(32-33(24)27)19-10-11-21(35-3)22(14-19)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQMAUIUODXXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression.
Pharmacokinetics
Predictions based on its structure suggest that it may be well-absorbed due to its lipophilic nature, but this needs to be confirmed experimentally.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539798-77-1) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H26N6O4
- Molecular Weight : 498.5 g/mol
- Structure : The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of triazolopyrimidines have shown significant cytotoxic effects against different cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
- A549 (lung adenocarcinoma)
In vitro assays demonstrated that the compound exhibits notable inhibitory effects on cell proliferation:
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Triazole derivatives are known to inhibit key inflammatory mediators:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
A study comparing various triazole derivatives found that certain modifications to the triazole ring significantly enhanced anti-inflammatory activity, suggesting that structural optimization can lead to improved therapeutic profiles.
Case Studies
- Study on MCF-7 Cell Line :
-
Combination Therapy :
- In a study examining combination therapies, the triazolopyrimidine derivative was combined with traditional chemotherapy agents.
- Results showed a synergistic effect that significantly enhanced anticancer efficacy in resistant cancer cell lines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. In particular, it has shown promising activity against Mycobacterium tuberculosis , indicating its potential as an anti-tubercular agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
Another significant application is in oncology. Compounds with similar triazolo-pyrimidine scaffolds have been reported to exhibit cytotoxic effects on cancer cell lines. The triazole ring is known to enhance the interaction with biological targets involved in tumor proliferation and survival pathways. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 1: Antitubercular Activity
A study published in Molecules demonstrated that derivatives of triazolo-pyrimidines showed significant antitubercular activity. The synthesized compounds were tested against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, revealing effective inhibition at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications in the phenyl groups could enhance potency .
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate investigation, researchers explored the cytotoxic effects of various triazolo-pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of the methoxy substituents on the phenyl ring for enhancing biological activity .
Q & A
Q. What are the optimized synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?
The compound can be synthesized via multicomponent reactions involving aldehydes, amino-triazoles, and ketones or esters. For example, a general protocol involves heating 3-amino-1,2,4-triazole, aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and acetoacetamide derivatives in DMF at 120°C for 10 hours, followed by recrystallization from EtOH/DMF . Alternative methods use molten-state TMDP (trimethylenediamine phosphate) or ethanol/water solvent systems, though TMDP is preferred due to its efficiency despite toxicity concerns .
Q. How is structural characterization performed for triazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- NMR : and NMR to confirm regioselectivity and substituent positions. For instance, the C(7)-aryl proton typically appears as a singlet at δ 7.3–7.5 ppm, while the pyridine ring protons resonate at δ 8.8–9.1 ppm .
- X-ray crystallography : To resolve intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z ~500–550) .
Q. What solvents and catalysts are critical for regioselective N-alkylation?
Acetonitrile with aqueous NaOH is effective for selective N(4)-alkylation of dihydrotriazolopyrimidines. For example, cyclohexyl or benzyl groups can be introduced at N(4) with >80% yield, avoiding competing C(7) functionalization . Piperidine or DABCO in DMF may also enhance reaction rates but require careful handling due to regulatory restrictions .
Advanced Research Questions
Q. How can synthetic contradictions (e.g., low yields with electron-deficient aryl aldehydes) be resolved?
Electron-deficient aldehydes (e.g., nitro-substituted) often stall cyclization due to reduced nucleophilicity. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) and improves yields by 15–20% .
- Additive optimization : Glycerol or TMDP (0.5–1.0 equiv.) enhances proton transfer in cyclocondensation .
- DoE (Design of Experiments) : Bayesian optimization algorithms can systematically screen solvent/base combinations to maximize yield .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?
- Lipophilicity and solubility : SwissADME predicts logP (e.g., 2.8–3.5) and aqueous solubility (e.g., −4.0 to −5.0 LogS), correlating with membrane permeability .
- Enzymatic assays : For CB2 receptor binding, IC values are determined via competitive displacement of [H]CP-55,940, with triazolo[1,5-a]pyrimidines showing sub-micromolar affinity .
- Antibacterial testing : MIC (minimum inhibitory concentration) against Enterococcus faecium is assessed via broth microdilution, with benzylthio derivatives (e.g., compound 16) showing MICs of 8–16 µg/mL .
Q. How are data contradictions in biological activity rationalized (e.g., high in vitro potency vs. poor in vivo efficacy)?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:
- Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., oxidation at C(5)-methyl).
- Prodrug design : Masking carboxamide groups as esters improves oral bioavailability (e.g., 2.5-fold increase in AUC for acetylated analogs) .
- Co-crystallization studies : Resolve target binding vs. off-target effects (e.g., mTOR inhibition vs. CYP3A4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
